(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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Overview
Description
(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyrazole ring, and a propenoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps, starting with the preparation of the naphthalene and pyrazole intermediates One common method involves the alkylation of naphthalene with a suitable alkyl halide, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{5-chloro-3-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: Unique due to its specific structural features and potential biological activities.
Naphthalene derivatives: Share the naphthalene ring but differ in other functional groups.
Pyrazole derivatives: Contain the pyrazole ring but vary in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-15(9-10-17(22)23)18(19)21(20-12)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10H,11H2,1H3,(H,22,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVDQLQIKIQIIX-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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